N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, commonly known as DPA-714, is a novel ligand used for imaging neuroinflammation in the central nervous system. It is a selective and high-affinity ligand for translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.
Mécanisme D'action
DPA-714 binds to the N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, which is upregulated in activated microglia and astrocytes in response to neuroinflammation. The binding of DPA-714 to this compound results in the accumulation of the ligand in the inflamed brain regions, which can be detected by PET imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have minimal binding to other receptors in the brain, indicating its selectivity for this compound. It has also been shown to have good brain penetration and metabolic stability. In addition, DPA-714 has low toxicity and is well-tolerated in animals and humans.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages for lab experiments, including its high selectivity and affinity for N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, its good brain penetration, and its stability. However, its limitations include the need for PET imaging equipment, which can be expensive and not widely available.
Orientations Futures
There are several future directions for the use of DPA-714 in research. One direction is to investigate its potential as a biomarker for early detection of neuroinflammation in various neurological disorders. Another direction is to explore its use in monitoring the efficacy of anti-inflammatory drugs in these diseases. Additionally, further studies are needed to fully understand the role of N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide in neuroinflammation and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of DPA-714 involves several steps, starting from the reaction of 4-aminobenzylamine with 3,3-diphenylpropanoic acid to form 4-[(3,3-diphenylpropanoyl)amino]benzylamine. This intermediate is then reacted with 1-adamantanecarboxylic acid to form the final product, DPA-714.
Applications De Recherche Scientifique
DPA-714 has been extensively used in preclinical and clinical studies as a PET imaging agent for visualizing neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has also been used to monitor the efficacy of anti-inflammatory drugs in these diseases.
Propriétés
Formule moléculaire |
C32H34N2O2 |
---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N-[4-(3,3-diphenylpropanoylamino)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C32H34N2O2/c35-30(18-29(25-7-3-1-4-8-25)26-9-5-2-6-10-26)33-27-11-13-28(14-12-27)34-31(36)32-19-22-15-23(20-32)17-24(16-22)21-32/h1-14,22-24,29H,15-21H2,(H,33,35)(H,34,36) |
Clé InChI |
SYEIJMZZOGGWNW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.